molecular formula C21H18FNO5 B11511379 4-[3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid

4-[3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid

Cat. No.: B11511379
M. Wt: 383.4 g/mol
InChI Key: QOXHJPUCRHNNOS-HTXNQAPBSA-N
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Description

4-[3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid is an organic compound with a complex structure that includes a fluorobenzoyl group, a hydroxy group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid typically involves the reaction of glutaric anhydride with fluorobenzene in the presence of aluminum trichloride as a catalyst. The reaction is carried out under an inert gas atmosphere to prevent unwanted side reactions. The temperature is maintained between 10-30°C to ensure optimal reaction conditions .

Industrial Production Methods

For industrial production, the process is scaled up by controlling the moisture content and grain fineness of aluminum trichloride, which significantly improves the conversion rate and reduces production costs . This method is highly operable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-[3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes. For example, it may inhibit cholesterol absorption by acting on cholesterol transport proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H18FNO5

Molecular Weight

383.4 g/mol

IUPAC Name

4-[(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-2,3-dioxo-5-phenylpyrrolidin-1-yl]butanoic acid

InChI

InChI=1S/C21H18FNO5/c22-15-10-8-14(9-11-15)19(26)17-18(13-5-2-1-3-6-13)23(21(28)20(17)27)12-4-7-16(24)25/h1-3,5-6,8-11,18,26H,4,7,12H2,(H,24,25)/b19-17+

InChI Key

QOXHJPUCRHNNOS-HTXNQAPBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2CCCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCCC(=O)O

Origin of Product

United States

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